molecular formula C17H17BrO B1293210 3'-Bromo-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-14-1

3'-Bromo-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1293210
CAS No.: 898779-14-1
M. Wt: 317.2 g/mol
InChI Key: WXRQGLLSAAQUGZ-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and two methyl groups at the 3 and 4 positions. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone typically involves the bromination of 3-(3,4-dimethylphenyl)propiophenone. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated bromination systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., 3’-amino-3-(3,4-dimethylphenyl)propiophenone).

    Reduction: 3-(3,4-dimethylphenyl)propiophenol.

    Oxidation: 3-(3,4-dimethylphenyl)propiophenone carboxylic acids.

Scientific Research Applications

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with biological molecules or participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone
  • 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone
  • 4-Bromopropiophenone

Uniqueness

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated propiophenone derivatives.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQGLLSAAQUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644837
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-14-1
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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